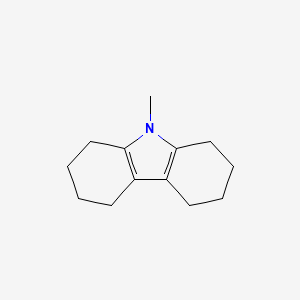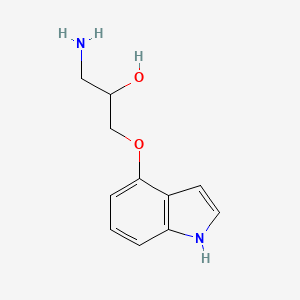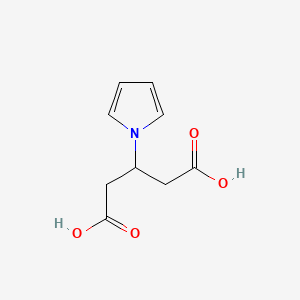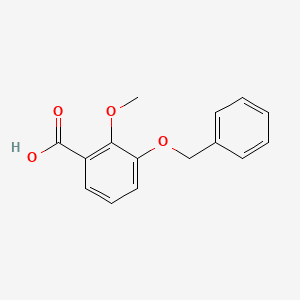
Somatuline Depot
Vue d'ensemble
Description
Somatuline Depot, also known as lanreotide, is a synthetic protein similar to a hormone in the body called somatostatin . It lowers many substances in the body such as insulin and glucagon (involved in regulating blood sugar), growth hormone, and chemicals that affect digestion . It is used in adults to treat acromegaly that cannot be treated with surgery or radiation, carcinoid syndrome, or a certain type of pancreatic or digestive tract tumor that may spread to other parts of the body .
Synthesis Analysis
Lanreotide, the active component of Somatuline Depot, is a synthetic octapeptide analog of natural somatostatin . The synthetic peptide approach has the advantage over other approaches in that the synthetic peptide can be generated in a quick and well-controlled way using solid phase peptide synthesis (SPPS) .
Molecular Structure Analysis
Lanreotide is a synthetic cyclical octapeptide analog of the natural hormone, somatostatin . Its molecular weight is 1096.34 (base) and its amino acid sequence is: [cyclo S-S]-3- (2-naphthyl)-D-alanyl-L-cysteinyl-L-tyrosyl-D-tryptophyl-L-lysyl-L-valyl-L-cysteinyl-L-threoninamide, acetate salt .
Applications De Recherche Scientifique
Treatment of Gastroenteropancreatic Neuroendocrine Tumors (GEP-NETs)
Somatuline LP, or Lanreotide, has been used in the treatment of gastroenteropancreatic neuroendocrine tumors (GEP-NETs). A study reported patients’ experience of Somatuline (lanreotide) Autogel administration at home and in hospital among patients with GEP-NETs . The study found that almost all patients preferred to receive LAN treatment at home rather than in hospital with increased convenience and psychological benefits reported as key reasons for this preference .
Management of Acromegaly
Lanreotide Autogel has been used in the management of acromegaly, a hormonal condition caused by excess growth hormone . A study showed that lanreotide Autogel is at least as efficacious and well tolerated as lanreotide 30 mg .
Treatment of Carcinoid Syndrome
Somatuline Depot has been used to control symptoms in subjects with carcinoid syndrome . A study aimed to determine whether monthly deep subcutaneous injections of lanreotide Autogel were effective and safe in controlling diarrhoea and flushing by reducing the usage of short-acting octreotide as a rescue medication to control symptoms in subjects with carcinoid syndrome .
Inhibition of Prostatic Tumour Growth
The somatostain analogue, BIM 23014, has been found to inhibit prostatic tumour growth in animal models . This has led to its use in the treatment of poor risk patients with progressive metastatic prostate cancer .
Treatment of Non-Functioning Pituitary Macroadenoma (NFPMA)
Lanreotide has been used in a phase 3 trial to determine the effect of the somatostatin analogue on tumour size in patients with a 68Ga-DOTATATE PET-positive NFPMA .
Treatment of Breast Cancer
Distinct proteins complexed with somatostatin and the somatostatin analogue BIM-23014C were revealed in human breast cancer cells using the cross-linking assay . This high percentage of BIM-23014C receptor-positive biopsies and its inhibitory activity would support its clinical potential for the treatment of breast cancer .
Mécanisme D'action
Target of Action
Somatuline LP, also known as Lanreotide, is a synthetic analog of somatostatin, a hormone that inhibits the release of growth hormone . The primary targets of Lanreotide are the somatostatin receptors (SSTRs), particularly SSTR2 and SSTR5 . These receptors are expressed in various tissues throughout the body, including the brain and certain tumors .
Mode of Action
Lanreotide binds to its targets, the somatostatin receptors, and exerts mainly inhibitory effects . This interaction results in the inhibition of growth hormone release in the brain . The binding of Lanreotide to these receptors mimics the action of natural somatostatin, thereby reducing the levels of growth hormone in the body .
Biochemical Pathways
The binding of Lanreotide to somatostatin receptors triggers a series of biochemical reactions that lead to the inhibition of growth hormone release . This can result in downstream effects such as the reduction of symptoms caused by excess growth hormone, such as those seen in acromegaly . In addition, the activation of these receptors can induce cell cycle arrest and/or apoptosis in certain tumor cells, leading to anti-proliferative effects .
Pharmacokinetics
It is known that lanreotide is administered via deep subcutaneous injection . This method of administration allows for the slow release of the drug, providing a long-lasting effect .
Result of Action
The primary result of Lanreotide’s action is the reduction of growth hormone levels in the body . This can lead to a decrease in the symptoms of conditions caused by excess growth hormone, such as acromegaly . In addition, Lanreotide can have anti-proliferative effects on certain tumors that express somatostatin receptors .
Action Environment
The action of Lanreotide can be influenced by various environmental factors. For example, the presence of somatostatin receptors on the target cells is necessary for Lanreotide to exert its effects . Additionally, the drug’s efficacy can be affected by the patient’s overall health status and the presence of other medical conditions . For instance, Lanreotide may lead to a decrease in heart rate, so it should be used with caution in patients with underlying cardiac conditions .
Safety and Hazards
Somatuline Depot may cause serious side effects, including gallstones, changes to your blood sugar (high or low blood sugar), slow heart rate, high blood pressure, and changes in thyroid function in acromegaly patients . You should not use Somatuline Depot if you are allergic to lanreotide . It is not known whether lanreotide will harm an unborn baby. Tell your doctor if you are pregnant or plan to become pregnant .
Orientations Futures
Propriétés
IUPAC Name |
acetic acid;(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-19-[[(2R)-2-amino-3-naphthalen-2-ylpropanoyl]amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H69N11O10S2.C2H4O2/c1-29(2)45-54(75)63-44(53(74)65-46(30(3)66)47(57)68)28-77-76-27-43(62-48(69)38(56)23-32-15-18-33-10-4-5-11-34(33)22-32)52(73)60-41(24-31-16-19-36(67)20-17-31)50(71)61-42(25-35-26-58-39-13-7-6-12-37(35)39)51(72)59-40(49(70)64-45)14-8-9-21-55;1-2(3)4/h4-7,10-13,15-20,22,26,29-30,38,40-46,58,66-67H,8-9,14,21,23-25,27-28,55-56H2,1-3H3,(H2,57,68)(H,59,72)(H,60,73)(H,61,71)(H,62,69)(H,63,75)(H,64,70)(H,65,74);1H3,(H,3,4)/t30-,38-,40+,41+,42-,43+,44+,45+,46+;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEXPIBGCLCPUHE-UISHROKMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)N)C(=O)NC(C(C)O)C(=O)N.CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N)NC(=O)[C@@H]1CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)C(C)C)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)N)O.CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H73N11O12S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1156.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Somatuline | |
CAS RN |
127984-74-1 | |
| Record name | acetic acid;(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-19-[[(2R)-2-amino-3-naphthalen-2-ylpropanoyl]amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of lanreotide acetate (Somatuline Depot)?
A1: Lanreotide acetate is a synthetic cyclic octapeptide analog of somatostatin. It exerts its effects by binding to somatostatin receptors (SSTRs), primarily SSTR2, with high affinity. [, , ] This binding inhibits the release of various hormones and peptides, including growth hormone (GH) and insulin-like growth factor-1 (IGF-1). [, ]
Q2: What are the downstream effects of SSTR2 activation by lanreotide acetate?
A2: Lanreotide acetate binding to SSTR2 leads to several downstream effects:
- Inhibition of hormone secretion: This includes GH and IGF-1, which are crucial in acromegaly. [, , ] It also inhibits the release of serotonin, a key mediator in carcinoid syndrome. []
- Antiproliferative effects: Lanreotide acetate has shown antitumor activity in some neuroendocrine neoplasms, possibly due to direct antiproliferative effects on tumor cells. []
- Modulation of intracellular signaling pathways: Activation of SSTR2 can impact various intracellular signaling pathways involved in cell growth, differentiation, and apoptosis. [, , ]
Q3: What is the molecular formula and weight of lanreotide acetate?
A3: The molecular formula of lanreotide acetate is C61H84N14O15S2 and its molecular weight is 1353.6 g/mol.
Q4: Is there any spectroscopic data available for lanreotide acetate?
A4: While the provided research papers don't delve into detailed spectroscopic characterization, NMR and mass spectrometry are routinely used to confirm the structure of synthetic peptides like lanreotide acetate.
Q5: What is the stability of lanreotide acetate in various formulations?
A5: Lanreotide acetate is formulated as a long-acting depot injection (Somatuline Depot) using biodegradable microspheres. [] This formulation provides sustained release of the drug over several weeks. [, ] The stability of lanreotide acetate under various storage conditions is essential for its efficacy and is routinely assessed during drug development.
Q6: How is lanreotide acetate absorbed and distributed in the body?
A6: Following deep subcutaneous injection of Somatuline Depot, lanreotide acetate is gradually released from the microspheres and absorbed into the systemic circulation. [, ] Peak plasma concentrations are achieved within a few days, and the drug exhibits a long elimination half-life, enabling monthly administration. [, ]
Q7: Has lanreotide acetate demonstrated efficacy in preclinical models?
A8: Yes, lanreotide acetate has shown promising antitumor activity in preclinical models. Studies using human lung and prostate tumor xenografts in mice demonstrated significant tumor growth inhibition following lanreotide acetate treatment. [, ] Additionally, lanreotide acetate effectively reduced tumor volume in a rat model of prostate cancer. []
Q8: What is the clinical efficacy of lanreotide acetate in acromegaly?
A9: Clinical trials have demonstrated the efficacy of lanreotide acetate (Somatuline Depot) in controlling GH and IGF-1 levels in patients with acromegaly. [, , , ] Long-term studies have shown sustained efficacy for up to 4 years. []
Q9: What about its efficacy in neuroendocrine tumors?
A10: Lanreotide acetate is approved for the treatment of patients with unresectable, well- or moderately-differentiated, locally advanced or metastatic gastroenteropancreatic neuroendocrine tumors (GEP-NETs). [] Clinical trials have shown its efficacy in controlling symptoms and improving progression-free survival in these patients. []
Q10: What are the known side effects of lanreotide acetate?
A10: This Q&A focuses on the scientific aspects of lanreotide acetate and avoids discussing side effects. For information on side effects, please refer to the official prescribing information.
Q11: How does the formulation of Somatuline Depot enhance drug delivery?
A12: Somatuline Depot utilizes a biodegradable microsphere technology for lanreotide acetate delivery. [, ] These microspheres act as depots, providing a slow and sustained release of the drug over an extended period. [, ] This approach ensures prolonged drug exposure and reduces the frequency of injections, improving patient compliance.
Q12: Are there specific biomarkers used to monitor lanreotide acetate treatment response?
A13: In acromegaly, GH and IGF-1 levels are routinely monitored to assess treatment response to lanreotide acetate. [, , ] The goal of therapy is to normalize these hormone levels, indicating successful control of the disease.
Q13: What analytical methods are used to characterize and quantify lanreotide acetate?
A13: Commonly employed techniques for characterizing lanreotide acetate include high-performance liquid chromatography (HPLC) and mass spectrometry (MS). These methods enable the identification and quantification of the drug in various matrices, including pharmaceutical formulations and biological samples.
Q14: Are there alternative somatostatin analogs available?
A15: Yes, octreotide (Sandostatin LAR) is another somatostatin analog used in the treatment of acromegaly and neuroendocrine tumors. [, ] Clinical studies have compared the efficacy and safety of lanreotide acetate and octreotide, and both are considered valuable treatment options. [, ] The choice between them often depends on individual patient factors and clinical judgment.
Q15: When was lanreotide acetate first approved for clinical use?
A16: Lanreotide acetate was first approved by the FDA in 2007 for the treatment of acromegaly. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



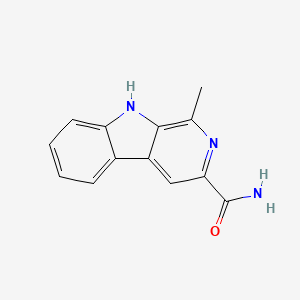
![1H-1,2,3-Triazolo[4,5-f]quinoline](/img/structure/B3349699.png)
![3H-1,2,3-Triazolo[4,5-h]quinoline](/img/structure/B3349704.png)
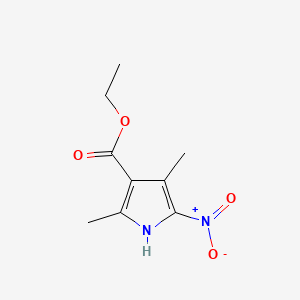
![1,3-Dioxolo[4,5-f]isoquinoline](/img/structure/B3349712.png)
![Imidazo[5,1-a]isoquinoline](/img/structure/B3349720.png)

![Imidazo[1,2-a]quinoxaline](/img/structure/B3349733.png)

